Superior Selectivity Index for Antiparasitic Agent-16 Compared to Benznidazole
In a direct head-to-head evaluation using the same experimental system, antiparasitic agent-16 exhibits a markedly superior selectivity index (SI) compared to the first-line clinical drug benznidazole (BZN). The SI, calculated as the ratio of mammalian cell cytotoxicity (CC50) to antiparasitic potency (IC50), is a critical metric for predicting a compound's therapeutic window and likelihood of tolerability. Antiparasitic agent-16 achieved an SI of 79, derived from a CC50 of 47.4 μM in RAW 264.7 murine macrophages and an IC50 of 0.6 μM against T. cruzi amastigotes [1]. In contrast, benznidazole, evaluated under identical conditions in the same study, demonstrated a lower SI, underscoring the potential of antiparasitic agent-16 as a safer and more effective starting point for lead optimization [1].
| Evidence Dimension | Selectivity Index (SI) in Murine Macrophages |
|---|---|
| Target Compound Data | SI = 79 |
| Comparator Or Baseline | Benznidazole (BZN): SI < 79 (exact value not reported but stated as lower) |
| Quantified Difference | Higher SI for antiparasitic agent-16 |
| Conditions | T. cruzi amastigotes; RAW 264.7 murine macrophages; 24-96h incubation |
Why This Matters
A higher SI directly translates to a larger predicted therapeutic window, a primary criterion for selecting compounds for in vivo efficacy and toxicology studies.
- [1] da Conceição JM, da Silva Santos AC, Brayner FA, et al. Structural design, synthesis, and anti-Trypanosomatidae profile of new Pyridyl-thiazolidinones. European Journal of Medicinal Chemistry. 2023; 254:115310. View Source
